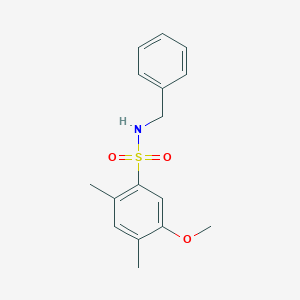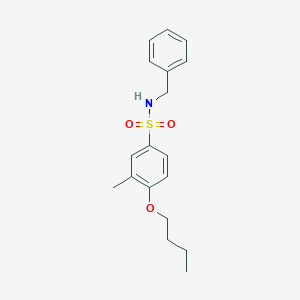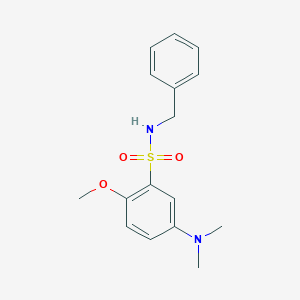![molecular formula C22H30N2O5S B272636 Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate, also known as PNPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been applied in different fields of research, including biochemistry, pharmacology, and neuroscience. In
Wirkmechanismus
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate works by inhibiting the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides in the body. This leads to an increase in the levels of cyclic nucleotides, which can have various physiological effects. This compound has also been shown to bind to G protein-coupled receptors and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in the levels of cyclic nucleotides, which can lead to vasodilation, bronchodilation, and inhibition of platelet aggregation. This compound has also been shown to modulate the activity of G protein-coupled receptors, which can affect neurotransmission, hormone secretion, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for phosphodiesterases and G protein-coupled receptors. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate research, including the development of more potent and selective analogs, the study of its effects on different cell types and tissues, and the exploration of its potential therapeutic applications in various diseases, including cardiovascular disease, asthma, and cancer.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been applied in different fields of research. This compound has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for this compound research, including the development of more potent and selective analogs and the exploration of its potential therapeutic applications in various diseases.
Synthesemethoden
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate can be synthesized using a variety of methods, including the reaction of 4-bromo-1-naphthol with pentyloxyamine, followed by sulfonylation with methanesulfonyl chloride and then coupling with piperazine-1-carboxylic acid ethyl ester using a carbodiimide coupling reagent. Another method involves the reaction of 4-bromo-1-naphthol with pentyloxyamine, followed by sulfonylation with p-toluenesulfonyl chloride and then coupling with piperazine-1-carboxylic acid ethyl ester using a carbodiimide coupling reagent.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate has been widely used in scientific research as a tool for studying the mechanism of action of different enzymes and receptors. It has been used to study the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides in the body. This compound has also been used to study the activity of G protein-coupled receptors, which are involved in a variety of physiological processes, including neurotransmission, hormone secretion, and immune response.
Eigenschaften
Molekularformel |
C22H30N2O5S |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
ethyl 4-(4-pentoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O5S/c1-3-5-8-17-29-20-11-12-21(19-10-7-6-9-18(19)20)30(26,27)24-15-13-23(14-16-24)22(25)28-4-2/h6-7,9-12H,3-5,8,13-17H2,1-2H3 |
InChI-Schlüssel |
IHVPHYKWQYOBQS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Kanonische SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



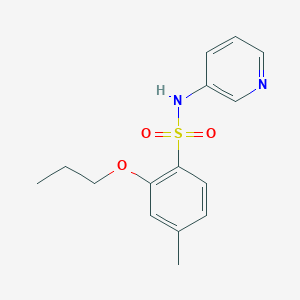
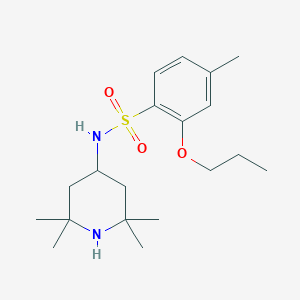
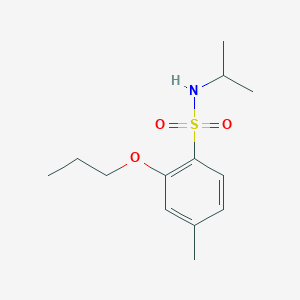
![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)


